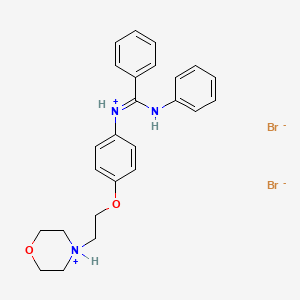
N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamidine group linked to a phenyl ring and a morpholinoethoxy group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylacetic acid and 2-morpholinoethanol.
Reaction Steps: The phenylacetic acid is first converted to its acid chloride using thionyl chloride. This acid chloride is then reacted with 2-morpholinoethanol to form an ester intermediate. The ester is subsequently reacted with aniline to form the final product.
Purification: The product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring proper control of reaction conditions such as temperature, pressure, and pH.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted benzamidines.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism of action would depend on the specific application and the biological system .
相似化合物的比较
N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenylacetamide: A structurally similar compound with potential antimicrobial properties.
N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide: Another compound with a morpholinoethoxy group used in derivatization reactions.
Uniqueness: N-(p-(2-Morpholinoethoxy)phenyl)-N'-phenyl-benzamidine dihydrobromide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
80785-04-2 |
|---|---|
分子式 |
C25H29Br2N3O2 |
分子量 |
563.3 g/mol |
IUPAC 名称 |
[anilino(phenyl)methylidene]-[4-(2-morpholin-4-ium-4-ylethoxy)phenyl]azanium;dibromide |
InChI |
InChI=1S/C25H27N3O2.2BrH/c1-3-7-21(8-4-1)25(26-22-9-5-2-6-10-22)27-23-11-13-24(14-12-23)30-20-17-28-15-18-29-19-16-28;;/h1-14H,15-20H2,(H,26,27);2*1H |
InChI 键 |
SOCGMUBWLBDZTA-UHFFFAOYSA-N |
规范 SMILES |
C1COCC[NH+]1CCOC2=CC=C(C=C2)[NH+]=C(C3=CC=CC=C3)NC4=CC=CC=C4.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


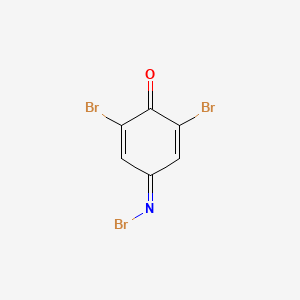
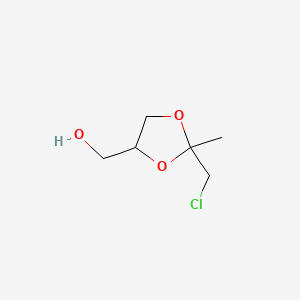
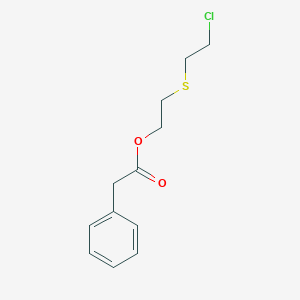
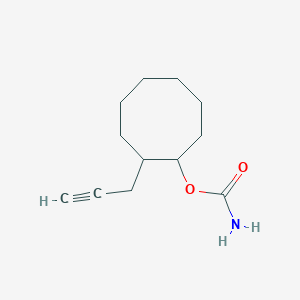

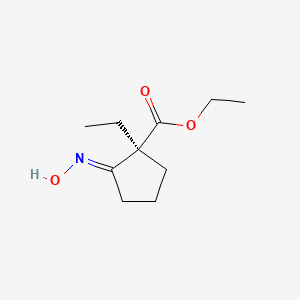
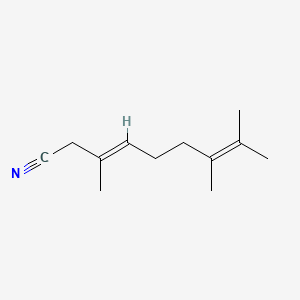
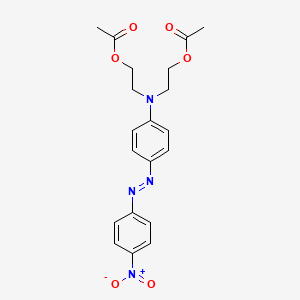
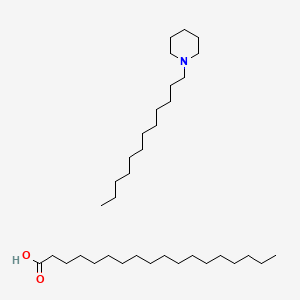
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
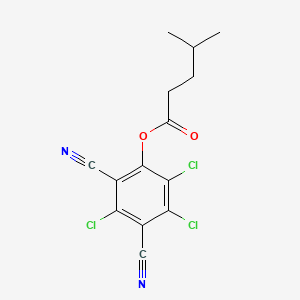
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
